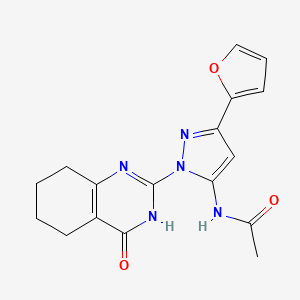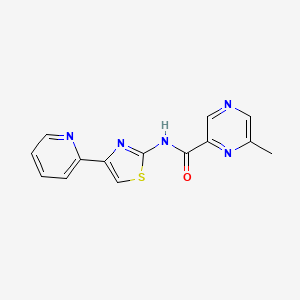
(Z)-N'-((2-bromobenzoyl)oxy)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N’-((2-bromobenzoyl)oxy)nicotinimidamide” is an organic compound. The naming of this compound follows the IUPAC rules for organic compounds with functional groups .
Molecular Structure Analysis
The molecular structure of “(Z)-N’-((2-bromobenzoyl)oxy)nicotinimidamide” can be determined by its IUPAC name. The “Z” indicates the relative positions of the highest-priority groups on each carbon of the double bond . The “N’-((2-bromobenzoyl)oxy)” part suggests the presence of a nitrogen atom bonded to a 2-bromobenzoyl group via an oxygen atom .Applications De Recherche Scientifique
Antibacterial Agents
Research has shown that certain oxazolidinones, a class of antibacterial agents, can be improved in terms of their safety profile by modifying their chemical structure. Specifically, replacing the conventional acetamide functionality found in oxazolidinones with 1,2,3-triazoles has been found to produce compounds with good antibacterial properties and reduced or no activity against monoamine oxidase A (MAO-A), which is an undesired side effect of many oxazolidinones. This modification is particularly promising for the development of safer antibacterial agents (Reck et al., 2005).
Nanomaterials for Biomedical Applications
Zinc oxide (ZnO) nanoparticles have been recognized for their potential in biomedical research due to their anticancer and antimicrobial activities. These activities are attributed to the nanoparticles' ability to generate reactive oxygen species (ROS) and induce apoptosis. Furthermore, ZnO nanoparticles have been utilized as drug carriers, enhancing the delivery of drugs to targeted sites, thereby minimizing toxicity and off-target effects while amplifying synergistic effects. This makes them a promising platform for various biomedical applications (Mishra et al., 2017).
Water Purification
Zeolitic imidazolate frameworks (ZIFs), particularly ZIF-8, have been employed for the removal of contaminants such as phthalic acid and diethyl phthalate from water through adsorption. The high adsorption capacity of ZIF-8, compared to commercial activated carbon and other metal-organic frameworks (MOFs), suggests specific favorable interactions, likely electrostatic, between the positively charged surface of ZIF-8 and the negatively charged contaminants. This indicates the potential of ZIFs in water purification technologies (Khan et al., 2015).
Catalysis and Antimicrobial Activity
Metal nanoparticles embedded within metal-organic frameworks (M-NP@MOFs) have shown exceptional catalytic activity and antimicrobial properties. Specifically, Ag and Cu nanoparticles within a zinc-based boron imidazolate framework exhibited excellent catalytic activity in converting harmful substances like 4-nitrophenol to less harmful products and displayed strong antibacterial activity against common pathogens such as E. coli and S. aureus. This highlights the potential of these composites in water purification and antimicrobial applications (Qi et al., 2019).
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-6-2-1-5-10(11)13(18)19-17-12(15)9-4-3-7-16-8-9/h1-8H,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUPONXMAKMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CN=CC=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-((2-bromobenzoyl)oxy)nicotinimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

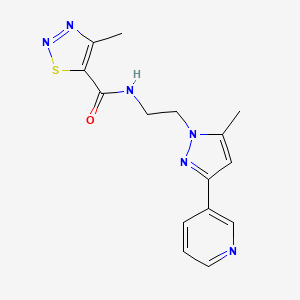


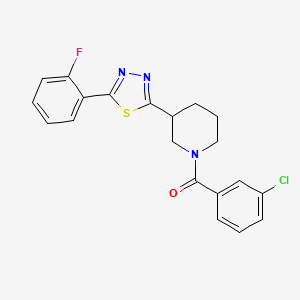

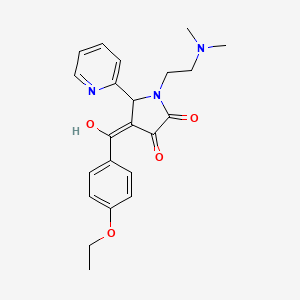
![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)
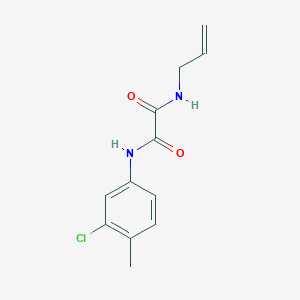
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
